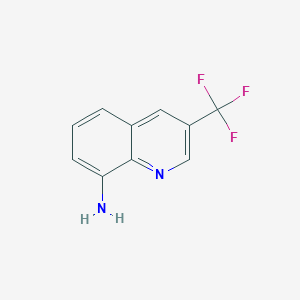

3-(Trifluoromethyl)quinolin-8-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

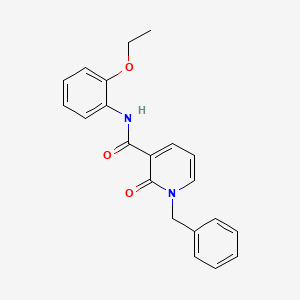

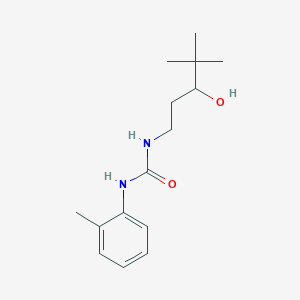

3-(Trifluoromethyl)quinolin-8-amine is a compound with the molecular formula C10H7F3N2 . It has a molecular weight of 212.17 g/mol . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to this compound, has been reported in the literature . The synthesis involves intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines .Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring with an amino group at the 8th position and a trifluoromethyl group at the 3rd position . The InChI code for this compound is InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 212.17 g/mol and a topological polar surface area of 38.9 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 0 .Applications De Recherche Scientifique

Solvothermal In Situ Domino N-Alkylation

A study by Zhong et al. (2017) highlighted a solvothermal in situ domino N-alkylation reaction using triethylamine/ammonia with 2-(hydroxymethyl)quinolin-8-ol, assisted by FeSO4·7H2O. This process leads to the formation of tripodal 2,2',2″-[nitrilotris(methylene)]tris(quinolin-8-ol), which can form a linear trimer [Fe3(L3-N)2] under specific conditions (Zhong et al., 2017).

Nickel Complexes in Ethylene Oligomerization

Sun et al. (2007) synthesized nickel complexes ligated by N-((pyridin-2-yl)methylene)quinolin-8-amine derivatives. These complexes were found to be highly active in the catalytic ethylene oligomerization, indicating potential applications in industrial processes (Sun et al., 2007).

Asymmetric Transfer Hydrogenation

Cai et al. (2014) developed a chiral phosphoric acid-catalyzed asymmetric transfer hydrogenation of aromatic amines, specifically quinolin-3-amines. This method achieved high diastereo- and enantioselectivities, offering a valuable approach to create chiral exocyclic amines (Cai et al., 2014).

Synthesis of Aluminum and Zinc Complexes

Qiao et al. (2011) investigated the reaction of quinolin-8-amine with various compounds, leading to the synthesis of aluminum and zinc complexes. These complexes showed potential as catalysts for the ring-opening polymerization of ɛ-caprolactone (Qiao et al., 2011).

Antidiabetic and Anti-inflammatory Applications

Dalavai et al. (2020) reported the synthesis of quinolinyl amine nitriles through a one-pot process. These compounds exhibited moderate-to-good antidiabetic and anti-inflammatory activities, showcasing their potential in pharmaceutical applications (Dalavai et al., 2020).

Mécanisme D'action

Target of Action

It is known that quinoline derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, often serving as scaffolds for drug discovery .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .

Biochemical Pathways

Quinoline derivatives are known to influence a wide range of biological and pharmaceutical activities .

Result of Action

Quinoline derivatives are known to exhibit a range of biological activities, which can result in various cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-(Trifluoromethyl)quinolin-8-amine . .

Propriétés

IUPAC Name |

3-(trifluoromethyl)quinolin-8-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2/c11-10(12,13)7-4-6-2-1-3-8(14)9(6)15-5-7/h1-5H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSWTGJWSFXECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(2-methoxyphenyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2712472.png)

![(E)-2-((E)-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazono)azepane hydrochloride](/img/structure/B2712477.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)

![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2712483.png)

![2-Chloro-5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2712485.png)

![N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712489.png)